2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide

Physicochemical characterization Thermal stability Process chemistry

2-Chloro-N-[4-(4-methylphenoxy)phenyl]acetamide (CAS 38008-32-1), also referred to as 4′-methyl-4-chloroacetamido-diphenylether, is a chloroacetamide derivative with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 g/mol. It features a diphenyl ether scaffold substituted with a methyl group on one aromatic ring and a chloroacetamide moiety on the other, classifying it as a phenoxy acetamide analog.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
CAS No. 38008-32-1
Cat. No. B3052030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide
CAS38008-32-1
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl
InChIInChI=1S/C15H14ClNO2/c1-11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)17-15(18)10-16/h2-9H,10H2,1H3,(H,17,18)
InChIKeyZMANUCNEJSWZJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[4-(4-methylphenoxy)phenyl]acetamide CAS 38008-32-1: Compound Profile and Procurement Overview


2-Chloro-N-[4-(4-methylphenoxy)phenyl]acetamide (CAS 38008-32-1), also referred to as 4′-methyl-4-chloroacetamido-diphenylether, is a chloroacetamide derivative with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 g/mol . It features a diphenyl ether scaffold substituted with a methyl group on one aromatic ring and a chloroacetamide moiety on the other, classifying it as a phenoxy acetamide analog . The compound is primarily encountered as a synthetic intermediate, with reported purity levels from commercial suppliers typically ≥95% . Physicochemical data indicate a predicted density of approximately 1.25 g/cm³ and a boiling point of ~449 °C at 760 mmHg .

Why 2-Chloro-N-[4-(4-methylphenoxy)phenyl]acetamide (38008-32-1) Cannot Be Casually Replaced by Other Chloroacetamides


Substituting this compound with a structurally related chloroacetamide—such as the unsubstituted phenyl analog 2-chloro-N-phenylacetamide (CAS 587-65-5)—introduces significant differences in physicochemical properties, notably a >100 °C increase in boiling point (~449 °C vs. ~340 °C) . The presence of the 4-(4-methylphenoxy)phenyl group imparts distinct steric and electronic characteristics that directly influence reactivity in nucleophilic substitution reactions, solubility in non-polar media, and the lipophilicity of downstream products . Furthermore, replacing the chloro substituent with hydrogen (as in N-[4-(4-methylphenoxy)phenyl]acetamide, CAS 331974-00-6) eliminates the electrophilic chloroacetyl handle essential for further derivatization, rendering the analog inert in subsequent synthetic steps . These divergences mean that in-class compounds are not functionally interchangeable in synthetic routes or structure-activity relationship (SAR) studies, necessitating the procurement of this specific derivative.

Quantitative Differentiation Evidence for 2-Chloro-N-[4-(4-methylphenoxy)phenyl]acetamide (38008-32-1)


Boiling Point: Thermal Stability Advantage over Unsubstituted Chloroacetamide Analog

The target compound exhibits a predicted boiling point of 448.8 °C at 760 mmHg , which is markedly higher than the boiling point of 2-chloro-N-phenylacetamide (340.0 ± 25.0 °C) . This elevation is attributable to the extended aromatic conjugation and increased molecular weight (275.73 vs. 169.61 g/mol) provided by the 4-(4-methylphenoxy)phenyl substituent.

Physicochemical characterization Thermal stability Process chemistry

Electrophilic Reactivity: Chloroacetyl Handle Present vs. Non-Chlorinated Analog

The compound contains a chloroacetyl moiety (-NH-CO-CH2-Cl) that serves as an electrophilic center for nucleophilic substitution, enabling further derivatization via reaction with amines, thiols, or other nucleophiles . In contrast, the non-chlorinated analog N-[4-(4-methylphenoxy)phenyl]acetamide (CAS 331974-00-6) lacks this reactive handle and is essentially chemically inert under the same mild conditions .

Synthetic utility Functional group compatibility Medicinal chemistry

Lipophilicity and Molecular Size: Enhanced for Non-Polar Environments

The 4-(4-methylphenoxy)phenyl group substantially increases the molecular weight and predicted lipophilicity relative to simpler analogs. The molecular weight of the target compound is 275.73 g/mol , compared to 169.61 g/mol for 2-chloro-N-phenylacetamide [1]. The calculated LogP for the parent 2-chloro-N-phenylacetamide is 1.625 [1]; introduction of the diphenyl ether motif is expected to increase LogP by approximately 2-3 units, a class-level inference based on the additive nature of hydrophobic fragments in phenoxy acetamide derivatives [2].

Drug-likeness Membrane permeability LogP

Recommended Application Scenarios for 2-Chloro-N-[4-(4-methylphenoxy)phenyl]acetamide (38008-32-1)


Synthesis of Advanced Phenoxy Acetamide Derivatives via Nucleophilic Substitution

Utilize the electrophilic chloroacetyl group as a reactive handle for the introduction of diverse amines, thiols, or alcohols. This enables the rapid construction of focused libraries of N-substituted acetamides bearing the 4-(4-methylphenoxy)phenyl pharmacophore, a common motif in anti-inflammatory and anticancer agents [1]. The high boiling point (449 °C) ensures the compound remains stable during prolonged heating in polar aprotic solvents like DMF or DMSO .

Physicochemical Property Modulation in Drug Discovery Programs

Incorporate this intermediate into lead optimization campaigns where increased lipophilicity (predicted LogP ~4-5) and larger molecular surface area are desired to enhance target binding affinity or improve blood-brain barrier penetration . Its structural features align with the typical property space of CNS-active small molecules and kinase inhibitors.

High-Temperature Process Chemistry and Scale-Up

Leverage the compound's thermal robustness (boiling point 448.8 °C, density 1.25 g/cm³) in synthetic routes requiring elevated temperatures, such as microwave-assisted amidation or continuous flow chemistry . The compound's low vapor pressure minimizes material loss during vacuum distillation or rotary evaporation.

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